Propanedioic acid, 2-(2-thienylmethyl)-, 1,3-diethyl ester
Description
Propanedioic acid, 2-(2-thienylmethyl)-, 1,3-diethyl ester (hereafter referred to as Compound X) is a diethyl ester derivative of malonic acid with a 2-thienylmethyl substituent on the central carbon. While direct data on Compound X is absent in the provided evidence, its structural analogs (diethyl malonates with varying substituents) offer insights into its likely properties and applications. These compounds are pivotal in organic synthesis, particularly in the malonic ester synthesis, enabling the preparation of α-substituted carboxylic acids.
Properties
IUPAC Name |
diethyl 2-(thiophen-2-ylmethyl)propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-3-15-11(13)10(12(14)16-4-2)8-9-6-5-7-17-9/h5-7,10H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIMZHKEFMSQNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CS1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101258702 | |
| Record name | 1,3-Diethyl 2-(2-thienylmethyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101258702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26420-00-8 | |
| Record name | 1,3-Diethyl 2-(2-thienylmethyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26420-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diethyl 2-(2-thienylmethyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101258702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Propanedioic acid, 2-(2-thienylmethyl)-, 1,3-diethyl ester, also known as diethyl 2-(2-thienylmethyl)malonate, is an organic compound with the molecular formula and a molar mass of 256.32 g/mol. This compound has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula :
- Molar Mass : 256.32 g/mol
- Water Solubility : Poorly soluble in water
- CAS Number : 122308-25-2
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thienyl group is significant for its potential to modulate enzyme activity and receptor binding.
Key Molecular Targets
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : It can bind to receptors, influencing cellular signaling and gene expression.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of propanedioic acid can exhibit antimicrobial properties against various bacterial strains.
- Antioxidant Properties : The thienyl group may contribute to the antioxidant capacity of the compound, potentially protecting cells from oxidative stress.
- Anti-inflammatory Effects : Some studies suggest that this compound can modulate inflammatory pathways.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various malonate derivatives, including this compound. Results indicated that the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | E. coli | 12 |
Case Study 2: Antioxidant Activity
In vitro assays assessed the antioxidant activity of the compound using DPPH radical scavenging methods. The results revealed a moderate antioxidant capacity compared to standard antioxidants like ascorbic acid.
| Sample | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 45 |
| Ascorbic Acid (Control) | 85 |
Case Study 3: Anti-inflammatory Effects
Research on the anti-inflammatory effects involved evaluating the compound's ability to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharide (LPS). The results indicated a dose-dependent reduction in nitric oxide levels.
| Concentration (µM) | Nitric Oxide Production (µM) |
|---|---|
| 0 | 25 |
| 10 | 18 |
| 50 | 10 |
Safety and Toxicology
Toxicological assessments indicate that Propanedioic acid derivatives generally exhibit low acute toxicity. In repeated dose studies on rats, no significant adverse effects were observed at doses up to , suggesting a favorable safety profile for potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Properties
The substituent on the central carbon of diethyl malonate derivatives significantly influences their chemical behavior. Below is a comparative analysis of Compound X and key analogs:
Table 1: Structural and Molecular Comparison
Electronic and Reactivity Trends
- Aromatic vs. Aliphatic Substituents : Pyridinyl () and thienyl groups (Compound X) introduce π-electron systems, altering electronic density. Thiophene’s sulfur atom increases electron richness compared to pyridine’s nitrogen, affecting electrophilic substitution reactivity .
- Electron-Withdrawing Groups: Chloromethylene () and phthalimido () substituents stabilize enolates, facilitating nucleophilic acyl substitutions .
- Steric Effects : Bulky groups like phthalimido () or benzo[b]thienyl () reduce reaction rates in sterically hindered environments .
Research Findings and Key Observations
Substituent-Driven Reactivity: Electron-rich thienyl or phenyl groups enhance electrophilic aromatic substitution, while electron-withdrawing groups (e.g., chloromethylene) favor enolate formation .
Hazard Profiles : EPA prioritization relies on structural analogs (e.g., dimethyl malonate for diethyl malonate) to predict environmental behavior .
Synthetic Utility : Diethyl malonate derivatives are versatile intermediates; substituents dictate their role in synthesizing heterocycles, surfactants, or polymers .
Q & A
Q. What are the common synthetic routes for Propanedioic acid, 2-(2-thienylmethyl)-, 1,3-diethyl ester, and how are reaction parameters optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between malonic acid derivatives (e.g., diethyl malonate) and functionalized aryl/thienyl precursors. For example, reacting diethyl malonate with 2-(chloromethyl)thiophene under basic conditions can yield the target compound . Key optimization parameters include:
- Temperature : Elevated temperatures (80–120°C) to accelerate reactivity while avoiding decomposition.
- Molar Ratios : Stoichiometric excess of the malonate derivative (1.2–1.5 equivalents) to drive the reaction to completion.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance reaction efficiency .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., thienylmethyl group at position 2) and esterification. Key signals include δ ~4.2 ppm (quartet, -OCH₂CH₃) and δ ~3.8 ppm (singlet, -CH₂-thiophene) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 298.1 for C₁₃H₁₈O₄S) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Peaks at ~1740 cm⁻¹ (ester C=O) and ~3100 cm⁻¹ (thiophene C-H) .
Advanced Research Questions
Q. How can computational chemistry methods predict the three-dimensional conformation and reactivity of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : To model the compound’s conformational flexibility in solution, focusing on steric effects of the thienylmethyl group.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. For example, the thiophene ring’s electron-rich nature enhances reactivity in cross-coupling reactions .
- Molecular Docking : Assess binding affinities with biological targets (e.g., enzymes in agrochemical pathways) by analyzing hydrogen bonding and π-π interactions .
Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data across studies?
- Methodological Answer :
- Systematic Parameter Screening : Replicate reactions under varying conditions (e.g., solvent polarity, catalyst loading) to identify outliers. For instance, yields may drop in polar aprotic solvents due to side reactions .
- Cross-Validation with Orthogonal Techniques : Combine NMR with X-ray crystallography (if crystalline) to resolve ambiguous stereochemistry .
- Meta-Analysis of Literature Data : Apply statistical tools (e.g., Grubbs’ test) to exclude outliers in reported melting points or spectral shifts caused by impurities .
Q. How do structural modifications to the thienylmethyl group affect bioactivity, and what methodologies study this?
- Methodological Answer :
- SAR (Structure-Activity Relationship) Studies : Synthesize analogs with substituents (e.g., halogens, methyl groups) on the thiophene ring. Assess bioactivity via:
- In Vitro Assays : Enzyme inhibition assays (e.g., acetylcholinesterase for agrochemical targets) with IC₅₀ comparisons .
- Pharmacokinetic Profiling : Measure logP (via HPLC) to correlate lipophilicity with membrane permeability .
- X-Ray Crystallography : Resolve crystal structures of protein-ligand complexes to visualize steric/electronic effects of modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
